Lacto-N-fucopentaose V

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H55NO25 |

|---|---|

Molekulargewicht |

853.8 g/mol |

IUPAC-Name |

N-[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4S,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11-,12+,13+,14+,15+,16-,17+,18+,19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-/m0/s1 |

InChI-Schlüssel |

TVVLIFCVJJSLBL-ALBZBJDESA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]([C@H](C=O)O)[C@@H]([C@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Lacto-N-fucopentaose V: A Technical Guide on Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human milk oligosaccharide (HMO) Lacto-N-fucopentaose V (LNFP V), focusing on its molecular structure and biological functions. The information presented herein is intended to support research and development efforts in the fields of nutrition, immunology, and therapeutic agent design.

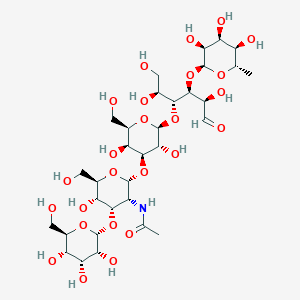

Molecular Structure of this compound

This compound is a neutral pentasaccharide, a complex carbohydrate composed of five monosaccharide units.[1] Its chemical formula is C32H55NO25, with a molecular weight of 853.77 g/mol .[2][3] The constituent monosaccharides are D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), D-glucose (Glc), and L-fucose (Fuc).

The precise arrangement and glycosidic linkages of these units are crucial for the biological activity of LNFP V. The structure is defined as:

Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc [3][4]

This can be broken down as follows:

-

A lactose (B1674315) (Galβ1-4Glc) core.

-

A lacto-N-biose (Galβ1-3GlcNAc) unit linked to the galactose of the lactose core.

-

A fucose molecule attached to the glucose of the lactose core.

A key structural feature is the α1,3-linkage of the fucose residue to the glucose unit.[5] This specific linkage distinguishes it from its isomers, such as Lacto-N-fucopentaose I, II, and III, and is critical in determining its interaction with host and microbial receptors.

Caption: Molecular structure of this compound.

Biological Functions and Mechanisms of Action

Human milk oligosaccharides are not readily digested by the infant, suggesting their primary roles are not directly nutritional. Instead, they function as bioactive molecules that shape the infant's gut microbiome and immune system.

Prebiotic Activity

LNFP V, like many other HMOs, is believed to exert a prebiotic effect by selectively promoting the growth of beneficial gut bacteria, particularly species of Bifidobacterium and Bacteroides. These bacteria possess the necessary glycoside hydrolases to break down the complex structure of LNFP V and utilize it as a carbon source. The fermentation of LNFP V by these commensal bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. These SCFAs contribute to a lower intestinal pH, which inhibits the growth of pathogenic bacteria and provides an energy source for colonocytes, thereby strengthening the gut barrier function.

Immunomodulatory Effects

The immunomodulatory properties of fucosylated HMOs are an area of intense research. While much of the specific research has focused on its isomer, Lacto-N-fucopentaose III (LNFPIII), the shared structural motifs suggest potential overlapping functions. LNFPIII has been shown to modulate immune responses by interacting with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptor 4 (TLR4) and C-type lectin receptors like DC-SIGN.[6][7] This interaction can lead to a dampening of inflammatory responses and a skewing of the T-helper cell balance towards a Th2-dominant profile, which is generally less inflammatory.[6]

For instance, in studies involving HIV-infected macrophages, treatment with a dextran-conjugated form of LNFPIII led to a significant increase in the production of anti-HIV β-chemokines and a reduction in the expression of pro-inflammatory cytokines.[8]

| Cytokine/Chemokine | HIV-infected (pg/mL) | HIV-infected + LNFPIII-dextran (pg/mL) | p-value |

| MIP-1α (CCL3) | 84.48 ± 22 | 155 ± 40.4 | 0.03 |

| MIP-1β (CCL4) | 208.14 ± 112 | 319.9 ± 131.2 | 0.02 |

| CCL5 | 125.6 ± 26.54 | 198.53 ± 30.9 | 0.02 |

| IL-1β (relative expression) | 2.21 ± 0.6 | 1.1 ± 0.4 | 0.04 |

| IL-18 (relative expression) | 0.23 ± 0.05 | 0.02 ± 0.005 | 0.004 |

| Table 1: Effect of LNFPIII-dextran on cytokine and chemokine production in HIV-infected macrophages. Data are presented as mean ± SEM.[8] |

This suggests a potential role for fucosylated oligosaccharides like LNFP V in modulating immune responses in infectious and inflammatory conditions.

Caption: Proposed immunomodulatory signaling of fucosylated oligosaccharides.

Anti-Adhesive Antimicrobial Properties

LNFP V can act as a soluble decoy receptor, mimicking the glycans on the surface of host epithelial cells. Pathogenic bacteria, such as certain strains of Escherichia coli and Campylobacter jejuni, often initiate infection by binding to these surface glycans. By binding to LNFP V in the intestinal lumen, the pathogens are prevented from adhering to the intestinal wall and are subsequently cleared from the gut.[9] This anti-adhesive mechanism is a key component of the protective effects of HMOs against infectious diarrhea in infants.[10]

Studies on other fucosylated HMOs have demonstrated significant inhibition of pathogen adhesion. For example, 3-fucosyllactose (B594375) has been shown to reduce the adhesion of enterotoxigenic E. coli to Caco-2 intestinal epithelial cells by 43%.[9]

Experimental Protocols

Quantification of this compound in Biological Samples

A common method for the analysis and quantification of HMOs is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[11]

Objective: To quantify the concentration of LNFP V in a complex biological matrix such as human milk or infant formula.

Methodology:

-

Sample Preparation:

-

Lyophilize the liquid sample to remove water.

-

Reconstitute the dried sample in a known volume of a suitable solvent, such as a 1:1 ethanol/water mixture.

-

Centrifuge the sample to pellet proteins and other insoluble components.

-

Collect the supernatant for analysis. For samples with high lactose content, enzymatic digestion of lactose may be employed prior to solid-phase extraction to isolate the oligosaccharide fraction.[12]

-

-

Chromatographic Separation:

-

HPLC System: A system such as the Dionex Ultimate 3000 RS.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column, for example, a HILIC-OH5 column (2.1x150mm, 2.7µm).

-

Mobile Phase A: 20mM ammonium (B1175870) formate (B1220265) in water, pH 4.3.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from high to low concentration of solvent B.

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q Exactive Plus hybrid FT mass spectrometer.

-

Ionization Source: Heated electrospray ionization (HESI) in negative mode.

-

Scan Mode: Full scan mode for detection and parallel reaction monitoring (PRM) for targeted MS/MS fragmentation and quantification.

-

Mass Range: m/z 200-1500.

-

-

Quantification:

-

Prepare a series of calibration standards of purified LNFP V at known concentrations (e.g., 10 to 5000 ng/mL).

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of LNFP V in the sample by interpolating its peak area on the calibration curve.

-

Caption: Workflow for the quantification of LNFP V by LC-MS.

In Vitro Pathogen Adhesion Assay

This assay is used to evaluate the ability of LNFP V to inhibit the binding of pathogenic bacteria to intestinal epithelial cells.[9]

Objective: To determine the anti-adhesive properties of LNFP V against a specific pathogen.

Methodology:

-

Cell Culture:

-

Culture a human intestinal epithelial cell line, such as Caco-2, to confluence in appropriate cell culture plates (e.g., 24-well plates).

-

-

Bacterial Culture:

-

Grow the pathogenic bacterial strain (e.g., enterotoxigenic E. coli) to the mid-logarithmic phase in a suitable broth medium.

-

Wash the bacteria with phosphate-buffered saline (PBS) and resuspend to a defined concentration.

-

-

Inhibition Assay (Pre-incubation Method):

-

Prepare solutions of LNFP V at various concentrations in cell culture medium. A negative control (medium only) and a positive control (another known inhibitory oligosaccharide) should be included.

-

Pre-incubate the bacterial suspension with the different concentrations of LNFP V for a set period (e.g., 1 hour at 37°C).

-

Remove the culture medium from the Caco-2 cells and add the bacteria/LNFP V mixtures to the wells.

-

Incubate for a defined period (e.g., 1-2 hours) to allow for bacterial adhesion.

-

-

Quantification of Adhesion:

-

Wash the Caco-2 cell monolayers thoroughly with PBS to remove non-adherent bacteria.

-

Lyse the Caco-2 cells with a detergent solution (e.g., Triton X-100) to release the adherent bacteria.

-

Perform serial dilutions of the lysate and plate on agar (B569324) plates to determine the number of colony-forming units (CFUs).

-

Calculate the percentage of adhesion inhibition relative to the control without LNFP V.

-

Conclusion

This compound is a structurally defined human milk oligosaccharide with significant potential for influencing infant health through its prebiotic, immunomodulatory, and anti-adhesive properties. Its specific structure, particularly the α1,3-fucosidic linkage, is fundamental to its biological activity. Further research into the precise mechanisms of action of LNFP V will be crucial for its potential application in infant formula, functional foods, and as a novel therapeutic agent for infectious and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important bioactive molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C32H55NO25 | CID 4096542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (LNFP V) (>80% NMR) [elicityl-oligotech.com]

- 4. This compound (LNFP V) grafted on polyacrylamide (PAA) [elicityl-oligotech.com]

- 5. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

- 9. Digestion, fermentation, and pathogen anti-adhesive properties of the hMO-mimic di-fucosyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MASONACO - Human milk oligosaccharides [masonaco.org]

- 12. benthamopen.com [benthamopen.com]

The Biological Activity of Lacto-N-fucopentaose V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a neutral human milk oligosaccharide (HMO) found in the milk of non-secretor mothers. As a member of the fucosylated oligosaccharides, LNFP V is structurally related to other isomers such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), which have demonstrated a range of biological activities, including immunomodulation, anti-pathogenic effects, and prebiotic functions. While research directly investigating the biological roles of LNFP V is currently limited, this guide synthesizes the available evidence for LNFP V and provides context from studies on its closely related isomers to illuminate its potential biological functions and guide future research.

Inhibition of Pathogen Adhesion

The most direct evidence for the biological activity of this compound lies in its ability to interact with pathogenic bacterial lectins, suggesting a role as a soluble decoy receptor that can inhibit pathogen adhesion to host cells.

Binding to Pseudomonas aeruginosa Lectin PA-IIL

Pseudomonas aeruginosa is an opportunistic pathogen that utilizes the fucose-binding lectin PA-IIL to adhere to host tissues. A key study demonstrated that LNFP V, which contains the Lewis x (Lex) trisaccharide, binds to PA-IIL with a higher affinity than L-fucose alone, indicating it can act as an effective inhibitor of this interaction.[1]

The interaction between LNFP V and PA-IIL was quantified using Isothermal Titration Calorimetry (ITC), which measures the thermodynamic parameters of binding.

| Ligand | Association Constant (Ka) (M-1) | Relative Affinity vs. L-fucose | Reference |

| L-fucose | 3.3 x 105 | 1 | [1] |

| This compound (LNFP V) | 1.7 x 106 | ~5.2 | [1] |

| Lacto-N-fucopentaose II (LNFP II) | 2.6 x 106 | ~7.9 | [1] |

| Lewis a trisaccharide | 4.7 x 106 | ~14.2 | [1] |

Table 1: Thermodynamic binding parameters of various fucosylated oligosaccharides to Pseudomonas aeruginosa lectin PA-IIL.[1]

Experimental Protocols

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Methodology:

-

Sample Preparation: The PA-IIL lectin and LNFP V are extensively dialyzed against the same buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 100 µM CaCl₂, pH 7.5) to minimize heat of dilution effects.

-

ITC Instrument Setup: A microcalorimeter is used, with the sample cell (containing the lectin solution, typically at a concentration of 0.1-0.2 mM) and the reference cell (containing the dialysis buffer). The injection syringe is filled with the LNFP V solution (typically at a concentration 10-20 times that of the lectin).

-

Titration: A series of small injections (e.g., 5-10 µL) of the LNFP V solution are made into the sample cell. The heat change after each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of LNFP V to PA-IIL. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[1][2][3]

ELLA is a solid-phase assay used to determine the relative binding affinities of carbohydrates.

Methodology:

-

Plate Coating: Microtiter plates are coated with a fucosylated glycoprotein (B1211001) (e.g., porcine stomach mucin) that is recognized by the lectin.

-

Blocking: The remaining protein-binding sites on the plate are blocked with a carbohydrate-free blocking agent (e.g., bovine serum albumin).

-

Competitive Binding: Biotinylated PA-IIL lectin is pre-incubated with varying concentrations of the inhibitor (LNFP V or other oligosaccharides). This mixture is then added to the coated wells.

-

Detection: The amount of biotinylated lectin bound to the plate is detected using a streptavidin-enzyme conjugate (e.g., streptavidin-peroxidase).

-

Signal Generation: A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The concentration of inhibitor that causes 50% inhibition of lectin binding (IC50) is determined.[4][5]

Immunomodulatory Effects: Insights from Isomers

Disclaimer: There is currently a lack of direct scientific evidence on the immunomodulatory activities of this compound. The following data is based on studies of its isomers, Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III). While structurally similar, it cannot be assumed that LNFP V will exhibit the same biological activities or potencies. This information is provided to guide future research into the potential immunomodulatory role of LNFP V.

Fucosylated HMOs are known to modulate the immune system, often promoting a shift towards an anti-inflammatory or Th2-dominant response.

Effects on Immune Cell Proliferation and Cytokine Production

Studies on LNFP I have shown that it can modulate the proliferation of mononuclear cells (MNCs) and alter the production of key cytokines involved in the inflammatory response.

| Isomer | Cell Type | Treatment | Effect | Quantitative Data | Reference |

| LNFP I | Human MNCs (from healthy controls and MS patients) | LPS-activated | Decreased proliferation | Dose-dependent inhibition (up to ~25% at 100 µg/mL) | |

| LNFP I | Human MNCs (from MS patients) | LPS-activated | Decreased IL-12 production | Significant reduction (p=0.01) | |

| LNFP I | Human MNCs (from MS patients) | LPS-activated | Decreased IFN-γ production | Significant reduction (p<0.001) | |

| LNFP I | Human MNCs | LPS-activated | Increased IL-10 production | Data not quantified | |

| LNFP III | Murine splenocytes (from EAE model) | MOG35-55 peptide | Increased IL-4, IL-5, IL-10, IL-13 | Significant increases relative to IFN-γ and IL-17 | [6] |

Table 2: Immunomodulatory effects of Lacto-N-fucopentaose isomers I and III on immune cells.

Signaling Pathways in Immunomodulation

The immunomodulatory effects of fucosylated oligosaccharides like LNFP III are thought to be mediated through interactions with pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This interaction can lead to the alternative activation of these cells, promoting a Th2-type immune response.

Prebiotic Activity: Insights from Isomers

Disclaimer: Direct studies on the prebiotic activity of this compound are lacking. The information below is derived from research on other fucosylated HMOs and their utilization by gut microbiota.

HMOs are considered the first prebiotics in human life, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. The ability to utilize specific HMOs varies between different bacterial species and even strains.

Utilization by Gut Microbiota

While specific data for LNFP V is not available, studies have shown that fucosylated HMOs can be utilized by certain infant-associated bifidobacteria. For instance, Bifidobacterium longum subsp. infantis possesses the genetic machinery to metabolize a wide range of HMOs. The utilization of these complex carbohydrates can lead to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which have numerous benefits for gut health.

| HMO | Bacterial Group | Effect | Reference |

| 2'-FL and LNnT | Adult gut microbiota | Increased abundance of Bifidobacterium | [7] |

| LNFP I | Caenorhabditis elegans gut microbiota | Increased abundance of Micromonospora, Vibrio, etc. | [8] |

| LNFP I | Caenorhabditis elegans gut microbiota | Decreased abundance of Sphingobacterium, Stenotrophomonas | [8] |

Table 3: Effects of fucosylated HMOs on gut microbiota composition.

Conclusion and Future Directions

The biological activity of this compound is an emerging area of research. Current direct evidence strongly supports its role as an inhibitor of pathogen adhesion through its interaction with the Pseudomonas aeruginosa lectin PA-IIL. While in-depth studies on its immunomodulatory and prebiotic effects are yet to be conducted, the activities of its isomers, LNFP I and LNFP III, suggest that LNFP V may also possess important functions in modulating the immune system and shaping the gut microbiota.

Future research should focus on:

-

Directly assessing the immunomodulatory effects of LNFP V on various immune cell types and in different disease models.

-

Investigating the prebiotic potential of LNFP V by studying its utilization by specific probiotic strains and its impact on the composition and function of the gut microbiome.

-

Screening for interactions between LNFP V and other pathogen lectins to broaden our understanding of its anti-adhesive properties.

-

Conducting comparative studies of all Lacto-N-fucopentaose isomers to elucidate structure-function relationships.

A deeper understanding of the biological activities of this compound will be crucial for its potential application in infant nutrition, functional foods, and as a therapeutic agent for infectious and inflammatory diseases.

References

- 1. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]

- 3. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. On Surface Assays: Enzyme-Linked Lectin - Glycopedia [glycopedia.eu]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Structural basis for the interaction between human milk oligosaccharides and the bacterial lectin PA-IIL of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]

Lacto-N-fucopentaose V: A Technical Guide to its Role in Gut Microbiota Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Lacto-N-fucopentaose V

This compound (LNFP V) is a complex pentasaccharide belonging to the diverse family of human milk oligosaccharides (HMOs). As a prominent fucosylated HMO, LNFP V plays a crucial role in the early-life development of the gut microbiome and holds significant potential for therapeutic applications in gut health. Its unique structure, featuring a fucose sugar molecule, makes it a selective substrate for beneficial gut bacteria, thereby influencing microbial composition, metabolic output, and host-microbe interactions. This technical guide provides a comprehensive overview of the current understanding of LNFP V's role in gut microbiota modulation, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Structure of this compound:

-

Molecular Formula: C32H55NO25[1]

-

Molecular Weight: 853.8 g/mol [1]

-

Synonyms: LNFPV, LNF V[2]

-

Glycan Structure: Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc[2]

LNFP V is found in human milk and other biofluids, where it contributes to the intricate array of non-digestible carbohydrates that shape the infant gut ecosystem.[3] The fucosylated derivatives of core HMO structures, such as Lacto-N-tetraose (LNT), are recognized for their significant physiological effects, including modification of the intestinal microbiota and immunomodulation.[4]

Modulation of Gut Microbiota Composition by Fucosylated HMOs

While specific quantitative data on the fermentation of LNFP V by gut microbiota is emerging, extensive research on structurally similar fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), provides valuable insights into its likely effects. These studies consistently demonstrate the potent prebiotic activity of fucosylated HMOs, particularly their ability to selectively promote the growth of beneficial bacteria.

In Vitro Fermentation with Infant Fecal Microbiota

In vitro fermentation models using fecal samples from infants have shown that fucosylated HMOs significantly alter the microbial landscape. Notably, these compounds are selectively utilized by specific bacterial genera, leading to a shift in the overall community structure.

Table 1: Comparative Fermentation of Fucosylated HMOs by Infant Fecal Microbiota

| Parameter | 3'-Fucosyllactose (3'-FL) | 2'-Fucosyllactose (2'-FL) | Reference |

| Predominantly Enriched Genera | Bacteroides, Enterococcus | Bifidobacterium |

Growth of Specific Probiotic Strains

Studies on isolated probiotic strains further highlight the selective metabolism of fucosylated HMOs. Bifidobacterium and Bacteroides are two key genera known to possess the enzymatic machinery required to degrade and utilize these complex sugars. The ability of certain Bacteroides species, such as Bacteroides fragilis, to produce α1,3/4-fucosyltransferases underscores their adaptation to utilizing fucosylated substrates like LNFP V.[5]

Table 2: Growth of Specific Probiotic Strains on Fucosylated HMOs (AUC - Area Under the Curve)

| Bacterial Strain | Growth on 3'-FL (AUC) | Growth on 2'-FL (AUC) | Reference |

| Bifidobacterium infantis | High | High | |

| Bifidobacterium bifidum | Moderate | High | |

| Bacteroides vulgatus | High | Moderate | |

| Bacteroides thetaiotaomicron | High | Moderate |

Metabolic Output: Short-Chain Fatty Acid (SCFA) Production

The fermentation of fucosylated HMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial signaling molecules with wide-ranging effects on host health. The primary SCFAs produced are acetate, propionate, and butyrate.

SCFA Production in Adult Gut Microbiota Models

The Simulator of Human Intestinal Microbial Ecosystem (SHIME®) is a dynamic in vitro model that mimics the conditions of the human gastrointestinal tract. Studies using this model with adult fecal microbiota have demonstrated that fucosylated HMOs lead to a significant increase in SCFA concentrations.

Table 3: SCFA Production from Fucosylated HMOs in an Adult SHIME® Model

| SCFA | Change with 2'-FL | Change with 3'-FL | Reference |

| Acetate | Increased | Increased | |

| Propionate | Increased | Increased | |

| Butyrate | Increased | Increased |

SCFA Production in Infant Gut Microbiota Models

In vitro fermentation with infant fecal microbiota also shows robust SCFA production from fucosylated HMOs. Acetate and lactate (B86563) are typically the primary metabolites.

Table 4: Primary Metabolites from Fucosylated HMO Fermentation by Infant Fecal Microbiota

| Metabolite | Production Level (2'-FL & 3'-FL) | Reference |

| Acetate | 98-104 mM | [6] |

| Lactate | 9-19 mM | [6] |

Mechanisms of Action: Modulation of Host Signaling Pathways

Fucosylated HMOs, including LNFP V, and their fermentation products (SCFAs) can directly interact with host cells to modulate signaling pathways involved in gut barrier function and immune responses.

Enhancement of Gut Barrier Integrity

A key mechanism of action is the strengthening of the intestinal epithelial barrier. Fucosylated HMOs have been shown to upregulate the expression of tight junction proteins, such as ZO-1, Claudin-1, and Occludin.[7] This enhancement of the physical barrier reduces intestinal permeability, thereby preventing the translocation of harmful substances from the gut lumen into the bloodstream.[8][9]

References

- 1. This compound | C32H55NO25 | CID 4096542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (LNFP V) (>80% NMR) [elicityl-oligotech.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. 2'-Fucosyllactose synbiotics with Bifidobacterium bifidum to improve intestinal transcriptional function and gut microbiota in constipated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human milk oligosaccharide 2'-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Lacto-N-fucopentaose V as a Prebiotic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide and a member of the diverse family of human milk oligosaccharides (HMOs).[1] Structurally, it is a complex sugar molecule that is not readily digested by human intestinal enzymes, allowing it to reach the colon intact. There, it can be selectively utilized by beneficial gut microorganisms, a key characteristic of a prebiotic. This technical guide provides a comprehensive overview of the current understanding of LNFP V as a prebiotic, focusing on its impact on the gut microbiota, production of microbial metabolites, and potential immunomodulatory effects. While research specifically on LNFP V is emerging, this guide also draws upon data from closely related fucosylated HMOs to provide a broader context for its potential mechanisms and benefits.

Prebiotic Effects of Fucosylated Oligosaccharides

In vitro studies have consistently demonstrated the prebiotic potential of fucosylated oligosaccharides, a class of compounds to which LNFP V belongs. These complex carbohydrates have been shown to selectively stimulate the growth of beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus.

Modulation of Gut Microbiota Composition

The primary prebiotic effect of fucosylated HMOs is the significant enrichment of bifidobacterial populations. While specific quantitative data for LNFP V is limited in publicly available literature, studies on other fucosylated HMOs provide a strong indication of its likely effects. For instance, in vitro fermentation of infant fecal microbiota with total HMOs, which contain a mixture of fucosylated oligosaccharides, has been shown to significantly increase the proportion of Bifidobacterium spp.[1]

Table 1: Illustrative Changes in Gut Microbiota Composition following in vitro Fermentation with Prebiotics

| Prebiotic | Bacterial Group | Change in Abundance | Reference |

| Fructooligosaccharides (FOS) | Bifidobacterium | Significant Increase | [2] |

| Galactooligosaccharides (GOS) | Bifidobacterium | Significant Increase | [2] |

| Fucosylated HMOs (general) | Bifidobacterium spp. | Increased Proportion | [1] |

| Fucosylated HMOs (general) | Escherichia and C. perfringens | Decreased Proportion | [2] |

Note: This table provides illustrative data from studies on various prebiotics to highlight the expected type of microbial shifts. Specific quantitative data for LNFP V is not currently available in the cited literature.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics like LNFP V by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate (B1217596), and butyrate (B1204436). These metabolites play a crucial role in maintaining gut health. Acetate is a primary energy source for colonocytes, while propionate is involved in gluconeogenesis and butyrate is a key energy source for colonic epithelial cells and has anti-inflammatory properties.[3] Studies on fucosylated HMOs have demonstrated their ability to increase the production of these beneficial metabolites.[4]

Table 2: Illustrative Short-Chain Fatty Acid Production from in vitro Fecal Fermentation with Prebiotics

| Prebiotic | Acetate (µmol/g) | Propionate (µmol/g) | Butyrate (µmol/g) | Total SCFAs (µmol/g) | Reference |

| Control (no substrate) | Variable | Variable | Variable | Variable | [5][6] |

| Fructooligosaccharides (FOS) | Increased | Increased | Increased | Significantly Increased | [5] |

| Galactooligosaccharides (GOS) | Increased | Increased | Increased | Significantly Increased | [5] |

| Fucosylated HMOs (general) | Elevated Lactate | - | - | Increased Total Acids | [1] |

Note: This table presents illustrative data on SCFA production from various prebiotics. Specific concentrations resulting from LNFP V fermentation are not available in the cited literature. The data for fucosylated HMOs highlights an increase in total acids, with a notable elevation in lactate.

Experimental Protocols

Detailed experimental protocols for evaluating the prebiotic potential of a specific compound like LNFP V are critical for reproducible research. Below are generalized methodologies for key experiments, which can be adapted for the specific investigation of LNFP V.

In Vitro Fecal Fermentation

This method simulates the conditions of the human colon to assess the fermentability of a substrate and its impact on the gut microbiota.

-

Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline (PBS) solution.[1]

-

Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared and sterilized. The medium is then reduced to create an anaerobic environment.

-

Substrate Addition: LNFP V is added to the fermentation medium at a defined concentration (e.g., 10 mg/mL). A negative control (no substrate) and a positive control with a known prebiotic (e.g., FOS or GOS) are included.

-

Inoculation and Incubation: The fecal slurry is added to the medium containing the test substrates. The cultures are incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).

-

Sampling and Analysis: Samples are collected at different time points (e.g., 0, 12, 24, 48 hours) for analysis of microbial composition (via 16S rRNA sequencing) and SCFA concentrations (via gas chromatography).

16S rRNA Gene Sequencing for Microbiota Analysis

This technique is used to identify and quantify the different bacterial taxa present in a sample.

-

DNA Extraction: Bacterial DNA is extracted from the fermentation samples using a commercially available kit.

-

PCR Amplification: The 16S rRNA gene is amplified using universal primers targeting a specific hypervariable region (e.g., V3-V4).

-

Library Preparation and Sequencing: The amplified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform (e.g., Illumina MiSeq).

-

Data Analysis: The sequencing reads are processed using bioinformatics pipelines to classify the bacterial taxa and determine their relative abundances.

Short-Chain Fatty Acid Analysis

Gas chromatography (GC) is the standard method for quantifying SCFAs.

-

Sample Preparation: Fermentation samples are acidified and centrifuged to precipitate proteins. The supernatant containing the SCFAs is collected.

-

Derivatization (optional but common): SCFAs are often derivatized to improve their volatility for GC analysis.

-

GC Analysis: The prepared samples are injected into a gas chromatograph equipped with a flame ionization detector (FID). The concentrations of acetate, propionate, and butyrate are determined by comparing the peak areas to those of known standards.

Signaling Pathways and Immunomodulation

Fucosylated oligosaccharides have been shown to exert immunomodulatory effects, though the specific signaling pathways activated by LNFP V are still under investigation. Research on the related compound, Lacto-N-fucopentaose III (LNFP-III), suggests potential mechanisms that may be shared by LNFP V.

Potential Immunomodulatory Mechanisms

LNFP-III has been shown to skew the immune response towards a Th2 dominant profile, characterized by the increased production of cytokines like IL-4, IL-5, and IL-10, and a reduction in the pro-inflammatory cytokine IFN-γ.[7] This suggests a potential anti-inflammatory role for fucosylated oligosaccharides.

Signaling Pathway Diagrams

The interaction of gut microbiota and their metabolites with intestinal and immune cells can trigger various signaling pathways. While direct evidence for LNFP V is lacking, the following diagrams illustrate plausible pathways based on the known functions of prebiotics and the immunomodulatory effects of related HMOs.

Caption: Metabolic fate of LNFP V in the colon.

Caption: SCFA signaling in intestinal cells.

Caption: Potential immunomodulatory signaling.

Conclusion and Future Directions

This compound, as a fucosylated human milk oligosaccharide, holds significant promise as a novel prebiotic agent. Based on the evidence from related compounds, it is likely to promote the growth of beneficial gut bacteria, particularly Bifidobacterium species, and increase the production of health-promoting short-chain fatty acids. Furthermore, it may possess immunomodulatory properties that contribute to gut homeostasis and a balanced immune response.

However, there is a clear need for further research to elucidate the specific effects of LNFP V. Future studies should focus on:

-

Quantitative Analysis: Conducting in vitro and in vivo studies to generate precise quantitative data on the effects of LNFP V on microbial composition and SCFA production.

-

Mechanism of Action: Investigating the specific molecular mechanisms and signaling pathways through which LNFP V exerts its prebiotic and immunomodulatory effects.

-

Clinical Trials: Performing well-designed clinical trials to evaluate the safety and efficacy of LNFP V supplementation in human populations for various health outcomes.

The continued exploration of LNFP V will undoubtedly contribute to the development of next-generation prebiotics for improving human health.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. trykepos.com [trykepos.com]

- 5. Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Abundance of Lacto-N-fucopentaose V in Human Milk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lacto-N-fucopentaose V (LNFP V), a significant fucosylated human milk oligosaccharide (HMO). We delve into its natural sources in human milk, with a particular focus on the influence of maternal genetics, and present quantitative data on its concentration. Furthermore, this guide offers detailed experimental protocols for the analysis of LNFP V and visual representations of its biosynthetic pathway and analytical workflow.

Introduction to this compound

This compound (LNFP V) is a pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). These complex sugars are the third most abundant solid component of human milk after lactose (B1674315) and lipids and play a crucial role in infant health. They are not readily digested by the infant but serve as prebiotics, shaping the gut microbiota, and are involved in immune modulation and pathogen defense.

The structure of LNFP V is Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. The presence and concentration of fucosylated HMOs like LNFP V in a mother's milk are largely determined by her genetic makeup, specifically her secretor status, which is dictated by the activity of fucosyltransferase enzymes.

Maternal Genetics and LNFP V Concentration

The synthesis of fucosylated HMOs is dependent on the activity of specific fucosyltransferases (FUTs), primarily FUT2 (Secretor gene) and FUT3 (Lewis gene). Mothers are categorized as "secretors" if they have a functional FUT2 enzyme, which adds fucose in an α1-2 linkage to precursor oligosaccharides. "Non-secretor" mothers have an inactive FUT2 enzyme.

Current research indicates that the concentration of LNFP V is significantly higher in the milk of non-secretor mothers. In the absence of FUT2 activity, the precursor, lacto-N-tetraose, is more available for fucosylation by FUT3, which adds a fucose in an α1-3 linkage to the glucose unit, resulting in the formation of LNFP V. Therefore, the genetic polymorphism of the FUT2 gene is a primary determinant of LNFP V levels in human milk.

Quantitative Data on this compound in Human Milk

The concentration of LNFP V in human milk varies among individuals and is influenced by maternal secretor status, lactation stage, and geographical location. The following table summarizes available quantitative data.

| Maternal Status | Lactation Stage/Time Point | LNFP V Concentration (mg/L) | Geographical Location/Cohort | Reference |

| Non-Secretor | 6 weeks postpartum | 140 ± 110 (mean ± SD of relative abundance) | STRONG Kids 2 Cohort (USA) | [1] |

| Secretor | 6 weeks postpartum | 50 ± 60 (mean ± SD of relative abundance) | STRONG Kids 2 Cohort (USA) | [1] |

| Overweight Mothers | 2 months postpartum | Lower concentration compared to normal weight | European Cohort | [2] |

| Normal Weight Mothers | 2 months postpartum | Higher concentration compared to overweight | European Cohort | [2] |

| Overweight Mothers | 3 and 4 months postpartum | Higher concentration compared to normal weight | European Cohort | [2] |

| Normal Weight Mothers | 3 and 4 months postpartum | Lower concentration compared to overweight | European Cohort | [2] |

| FUT2- / FUT3+ | Not specified | Highest concentration among milk groups | Not specified | [3] |

Biosynthesis of this compound

The biosynthesis of LNFP V occurs in the mammary epithelial cells. The process involves the enzymatic addition of a fucose residue to a precursor oligosaccharide, lacto-N-tetraose.

Precursor: Lacto-N-tetraose (LNT) Enzyme: Fucosyltransferase 3 (FUT3), also known as Lewis enzyme. This enzyme catalyzes the transfer of a fucose molecule from a donor substrate, GDP-fucose, to the glucose unit of LNT via an α1-3 glycosidic bond.

Experimental Protocols for Quantification of this compound

The accurate quantification of LNFP V in human milk requires robust analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) are two commonly employed techniques.

Protocol 1: Quantification of LNFP V by HPLC-MS/MS

This method offers high sensitivity and selectivity for the quantification of specific HMOs.

1. Sample Preparation: 1.1. Thaw frozen human milk samples at 4°C. 1.2. Centrifuge 1 mL of milk at 14,000 x g for 30 minutes at 4°C to remove lipids and proteins. 1.3. Collect the aqueous supernatant. 1.4. Dilute the supernatant 1:10 with deionized water. 1.5. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Analysis: 2.1. Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. 2.2. Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size). 2.3. Mobile Phase A: 0.1% formic acid in water. 2.4. Mobile Phase B: Acetonitrile. 2.5. Gradient Elution:

- 0-2 min: 95% B

- 2-12 min: 95% to 60% B

- 12-15 min: 60% B

- 15-16 min: 60% to 95% B

- 16-20 min: 95% B 2.6. Flow Rate: 0.3 mL/min. 2.7. Injection Volume: 5 µL. 2.8. Column Temperature: 40°C. 2.9. Mass Spectrometer Settings:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for LNFP V.

- Optimize cone voltage and collision energy for the specific instrument and analyte.

3. Quantification: 3.1. Prepare a series of calibration standards of purified LNFP V in deionized water. 3.2. Analyze the calibration standards using the same HPLC-MS/MS method. 3.3. Construct a calibration curve by plotting the peak area against the concentration of the standards. 3.4. Determine the concentration of LNFP V in the milk samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of HMOs by HPAE-PAD

This method is well-suited for the analysis of complex carbohydrate mixtures without the need for derivatization.

1. Sample Preparation: 1.1. Dilute 100 µL of human milk with 900 µL of deionized water. 1.2. Vortex the mixture thoroughly. 1.3. Centrifuge at 10,000 x g for 15 minutes at 4°C. 1.4. Collect the clear supernatant and filter it through a 0.2 µm filter.

2. HPAE-PAD Analysis: 2.1. Chromatographic System: An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode. 2.2. Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., CarboPac PA200). 2.3. Eluents:

- A: Deionized water

- B: 100 mM Sodium Hydroxide (NaOH)

- C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH 2.4. Gradient Elution: Develop a gradient program to separate the various HMOs. A typical gradient involves increasing the concentration of NaOAc over time. 2.5. Flow Rate: 0.5 mL/min. 2.6. Injection Volume: 10 µL. 2.7. Column Temperature: 30°C. 2.8. PAD Waveform: Use a standard carbohydrate waveform for detection.

3. Quantification: 3.1. Prepare external calibration standards of LNFP V and other relevant HMOs. 3.2. Generate a calibration curve for each analyte based on the peak areas of the standards. 3.3. Quantify LNFP V in the milk samples by comparing their peak areas to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of LNFP V in human milk.

This technical guide provides a comprehensive overview of the natural sources of this compound in human milk, emphasizing the pivotal role of maternal genetics. The provided quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic pathway and analytical workflow are intended to be valuable resources for researchers, scientists, and professionals in the field of drug development. Further research is warranted to expand the quantitative database of LNFP V across diverse populations and to fully elucidate its biological functions and potential therapeutic applications.

References

Lacto-N-fucopentaose V: An Inquiry into its Immunomodulatory Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Lacto-N-fucopentaose V (LNFP V) is a complex fucosylated human milk oligosaccharide (HMO) with a structure suggesting a significant, yet largely unexplored, role in the modulation of the human immune system. While direct experimental evidence for the immunomodulatory properties of LNFP V is currently limited, its structural isomers, Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), have demonstrated potent immunomodulatory effects. This technical guide synthesizes the existing data on related fucosylated oligosaccharides to build a framework for understanding the potential immunological activities of LNFP V. We will delve into the known effects of LNFP I and LNFP III on immune cell populations, cytokine secretion, and underlying signaling pathways. Furthermore, this paper will present detailed experimental protocols and propose a hypothetical model for the mechanism of action of LNFP V, providing a roadmap for future research and drug development endeavors.

Introduction: Fucosylated Human Milk Oligosaccharides and Immunomodulation

Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third most abundant solid component of human milk. Beyond their prebiotic functions, HMOs are increasingly recognized for their direct immunomodulatory activities. Fucosylated HMOs, characterized by the presence of fucose residues, are particularly potent in this regard. The specific linkage of fucose, along with the overall structure of the oligosaccharide, dictates its interaction with host immune receptors and subsequent downstream signaling events.

This compound is a pentasaccharide found in human milk, with its presence being dependent on the maternal secretor and Lewis blood group status[1][2][3]. While its precise biological functions are yet to be fully elucidated, the well-documented immunomodulatory effects of its isomers, LNFP I and LNFP III, provide a strong rationale for investigating LNFP V as a potential immunomodulatory agent.

Immunomodulatory Properties of Structurally Related Fucosylated Oligosaccharides

The immunomodulatory activities of LNFP I and LNFP III have been investigated in various in vitro and in vivo models. These studies provide valuable insights into the potential effects of LNFP V.

Effects on Mononuclear Cells and T Helper Cell Differentiation

Studies on LNFP I have shown that it can significantly decrease the proliferation of mononuclear cells (MNCs).[4] This effect is accompanied by a shift in cytokine production, characterized by a reduction in pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), and an increase in the anti-inflammatory cytokine IL-10.[4] This cytokine profile suggests a skewing of the immune response towards a T helper 2 (Th2) or regulatory T cell (Treg) phenotype, which is generally associated with anti-inflammatory and tolerance-inducing responses.

Similarly, LNFP III has been shown to promote a Th2-dominant immune profile in a mouse model of experimental autoimmune encephalomyelitis (EAE).[5] This was evidenced by increased production of Th2-associated cytokines.

Macrophage and Dendritic Cell Modulation

The immunomodulatory effects of fucosylated oligosaccharides are often mediated through their interaction with antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs). LNFP III has been reported to induce the alternative activation of macrophages, a state associated with tissue repair and anti-inflammatory functions.[6] The signaling for these effects may be mediated through pattern recognition receptors (PRRs) such as Toll-like receptor 4 (TLR4) and C-type lectin receptors like DC-SIGN.[5][7]

Quantitative Data on Immunomodulatory Effects of LNFP I and LNFP III

To facilitate a comparative understanding, the following tables summarize the quantitative data from key studies on LNFP I and LNFP III.

Table 1: Effect of Lacto-N-fucopentaose I on Cytokine Production by Mononuclear Cells

| Cytokine | Effect | Cell Type | Model System | Reference |

| IL-12 | Decrease | Mononuclear Cells | In vitro (Human) | [4] |

| IFN-γ | Decrease | Mononuclear Cells | In vitro (Human) | [4] |

| IL-10 | Increase | Mononuclear Cells | In vitro (Human) | [4] |

Table 2: Immunomodulatory Effects of Lacto-N-fucopentaose III

| Effect | Immune Cell Type | Key Mediators | Model System | Reference |

| Skewing to Th2 profile | T helper cells | Increased Th2 cytokines | In vivo (Mouse EAE) | [5] |

| Alternative activation | Macrophages | - | In vitro/In vivo | [6] |

| Signaling activation | Macrophages, Dendritic Cells | TLR4, ERK | In vitro (Human) | [7][8] |

Proposed Signaling Pathways and Mechanisms of Action

Based on the data from LNFP I and LNFP III, a hypothetical model for the immunomodulatory action of fucosylated oligosaccharides, likely including LNFP V, can be proposed.

Receptor Binding and Internalization

Fucosylated oligosaccharides are recognized by specific C-type lectin receptors, such as DC-SIGN on dendritic cells and mannose receptors on macrophages.[4] The binding affinity and specificity are determined by the position and linkage of the fucose residue. Following receptor engagement, the oligosaccharide-receptor complex may be internalized through clathrin-mediated endocytosis, a process shown to be crucial for the immunomodulatory effects of LNFP III.[6]

References

- 1. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical and Experimental Pediatrics [e-cep.org]

- 3. The Role of Two Human Milk Oligosaccharides, 2′-Fucosyllactose and Lacto-N-Neotetraose, in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathway of Lacto-N-fucopentaose V

This technical guide provides a comprehensive overview of the biosynthetic pathway of Lacto-N-fucopentaose V (LNFP V), a significant human milk oligosaccharide (HMO). The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic synthesis, relevant quantitative data, and detailed experimental protocols.

Introduction to this compound

This compound is a pentasaccharide found in human milk, belonging to the diverse family of HMOs. These complex carbohydrates play a crucial role in infant health by shaping the gut microbiota, modulating the immune system, and offering protection against pathogens. The unique structure of LNFP V, characterized by a fucose sugar residue, imparts specific biological activities that are of growing interest for therapeutic and nutritional applications.

The Biosynthetic Pathway of this compound

The biosynthesis of LNFP V is a multi-step enzymatic process that can be achieved through both in vivo microbial fermentation and in vitro enzymatic synthesis. The core reaction involves the transfer of a fucose residue from a donor molecule to the acceptor molecule, Lacto-N-tetraose (LNT).

Key Molecules in the Pathway

The primary components involved in the synthesis of LNFP V are:

-

Lacto-N-tetraose (LNT): The acceptor molecule, a tetrasaccharide that forms the backbone of LNFP V.

-

Guanosine Diphosphate-L-fucose (GDP-L-fucose): The activated fucose donor substrate.

-

α1,3/4-Fucosyltransferase: The key enzyme that catalyzes the transfer of fucose from GDP-L-fucose to LNT.

Enzymatic Reaction

The central enzymatic reaction for the synthesis of LNFP V is the fucosylation of LNT. An α1,3/4-fucosyltransferase transfers an L-fucose unit from GDP-L-fucose to the C-3 hydroxyl group of the glucose residue in LNT, forming an α1,3-glycosidic linkage. This specific linkage defines the structure of this compound.

Several α1,3/4-fucosyltransferases with the capability to synthesize LNFP V have been identified from various microorganisms, including Bacteroides fragilis and Helicobacter pylori.[1]

Upstream Synthesis of Precursors

A complete understanding of the LNFP V biosynthetic pathway also requires consideration of the synthesis of its precursors, LNT and GDP-L-fucose.

LNT can be synthesized from lactose (B1674315) through a two-step enzymatic process:

-

Formation of Lacto-N-triose II (LNT II): A β-1,3-N-acetylglucosaminyltransferase (LgtA) transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to lactose.

-

Formation of Lacto-N-tetraose (LNT): A β-1,3-galactosyltransferase (WbgO) adds a galactose residue from UDP-galactose to LNT II.

The fucose donor, GDP-L-fucose, can be synthesized through two primary pathways: the de novo pathway and the salvage pathway. In microbial production systems, these pathways are often engineered to ensure a sufficient supply of this crucial precursor.

Quantitative Data

The efficiency of LNFP V biosynthesis can be evaluated through various quantitative parameters. The following tables summarize key data from studies on LNFP V production.

| Parameter | Value | Organism/Enzyme System | Reference |

| LNFP V Titer | 25.68 g/L | Fed-batch cultivation of engineered Escherichia coli | [1] |

| LNFP V Productivity | 0.56 g/L·h | Fed-batch cultivation of engineered Escherichia coli | [1] |

Table 1: In vivo production of this compound.

| Enzyme Source | Acceptor Substrate | kcat/Km (s⁻¹mM⁻¹) | Reference |

| Helicobacter pylori FucTIII | Type-2 LacNAc | 39-fold higher than Type-1 LacNAc |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of LNFP V.

General In Vitro Enzymatic Synthesis of LNFP V

This protocol describes a general procedure for the enzymatic synthesis of LNFP V from LNT and GDP-L-fucose.

Materials:

-

Lacto-N-tetraose (LNT)

-

GDP-L-fucose

-

Recombinant α1,3/4-fucosyltransferase (e.g., from Bacteroides fragilis)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Magnesium chloride (MgCl₂) (10 mM)

-

Bovine Serum Albumin (BSA) (0.1 mg/mL)

-

Sodium azide (B81097) (0.02%)

-

Purified water

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, BSA, and sodium azide.

-

Add LNT and GDP-L-fucose to the reaction mixture to the desired final concentrations.

-

Initiate the reaction by adding the purified α1,3/4-fucosyltransferase.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a specified duration (e.g., 1-24 hours), with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5 minutes).

-

Purify the synthesized LNFP V from the reaction mixture using techniques like size-exclusion chromatography or preparative HPLC.

Purification of Recombinant α1,3/4-Fucosyltransferase

This protocol outlines the purification of a His-tagged recombinant α1,3/4-fucosyltransferase expressed in E. coli.

Materials:

-

E. coli cell pellet expressing the recombinant fucosyltransferase

-

Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography column

-

DNase I

Procedure:

-

Resuspend the E. coli cell pellet in lysis buffer.

-

Add lysozyme and DNase I and incubate on ice to facilitate cell lysis.

-

Sonicate the cell suspension to ensure complete lysis.

-

Centrifuge the lysate to pellet cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged fucosyltransferase from the column using the elution buffer.

-

Collect the eluted fractions and analyze for protein purity using SDS-PAGE.

-

Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Biosynthetic pathway of this compound from lactose.

Caption: Experimental workflow for the in vitro synthesis of LNFP V.

References

The Enigmatic Role of Lacto-N-fucopentaose V in Host-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Milk Oligosaccharides (HMOs) are a complex and abundant group of glycans in human milk that play a pivotal role in infant health, primarily by shaping the gut microbiota and modulating the immune system. Among these, the fucosylated HMOs are of particular interest due to their structural similarity to host cell surface glycans, which allows them to act as soluble decoy receptors, preventing pathogen adhesion and subsequent infection. This technical guide delves into the current understanding of a specific fucosylated HMO, Lacto-N-fucopentaose V (LNFP V), and its emerging role in host-pathogen interactions. While research on LNFP V is still in its nascent stages compared to its isomers, this document synthesizes the available data, outlines key experimental methodologies, and provides a forward-looking perspective for future research and therapeutic development.

Core Concepts in Host-Pathogen Interactions Involving HMOs

The interaction between a host and a pathogen is a complex dance of recognition, adhesion, and signaling. Pathogens have evolved specific surface molecules, known as adhesins or lectins, that recognize and bind to specific glycan structures on the surface of host cells. This initial adhesion is a critical step for colonization and subsequent infection.

Fucosylated HMOs, including LNFP V, can interfere with this process through several mechanisms:

-

Decoy Receptor: By mimicking the structure of host cell surface glycans, HMOs can bind to pathogen adhesins in the gut lumen, preventing them from attaching to the intestinal epithelium.

-

Modulation of Host Cell Response: HMOs can interact directly with host intestinal epithelial and immune cells, modulating signaling pathways that influence inflammation, barrier function, and immune responses to pathogens.

-

Gut Microbiota Modulation: HMOs are prebiotics that selectively promote the growth of beneficial bacteria, such as Bifidobacterium. A healthy gut microbiota can outcompete pathogens for resources and attachment sites, and also produce antimicrobial compounds.

This compound: Structure and Known Interactions

This compound is a pentasaccharide with the following structure: Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. A closely related structural isomer, Lacto-N-neofucopentaose V (LNnFP-V), has the structure Galβ1-4GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. Much of our current detailed understanding of a pentasaccharide of this class in pathogen interaction comes from studies on LNnFP-V.

Interaction with Pseudomonas aeruginosa Lectin PA-IIL

A seminal study provided a detailed thermodynamic and structural analysis of the interaction between LNnFP-V and the fucose-binding lectin PA-IIL from the opportunistic pathogen Pseudomonas aeruginosa.

Quantitative Data on LNnFP-V and PA-IIL Interaction

| Parameter | Value | Method |

| Association Constant (Ka) | 5-8 times higher than for L-fucose | Isothermal Titration Calorimetry (ITC) |

| Dissociation Constant (Kd) | Not explicitly stated, but inferred to be in the sub-micromolar range | Isothermal Titration Calorimetry (ITC) |

| Enthalpy of Binding (ΔH) | Dominant contribution to binding | Isothermal Titration Calorimetry (ITC) |

| Entropy of Binding (ΔS) | Slightly favorable | Isothermal Titration Calorimetry (ITC) |

Key Structural Insights from X-ray Crystallography:

-

The fucose residue of LNnFP-V is the primary recognition motif, fitting into the fucose-binding pocket of PA-IIL.

-

The interaction involves a network of hydrogen bonds and van der Waals contacts.

-

Calcium ions in the lectin's binding site play a crucial role in coordinating the fucose residue.

-

The conformation of the pentasaccharide is stabilized upon binding to the lectin.

This detailed molecular understanding of the LNnFP-V/PA-IIL interaction serves as a critical foundation for understanding how fucosylated pentasaccharides like LNFP V can act as anti-adhesive agents against pathogens.

Experimental Protocols for Studying LNFP V-Pathogen Interactions

Investigating the role of LNFP V in host-pathogen interactions requires a multi-pronged approach employing a variety of biochemical, biophysical, and cell-based assays.

Pathogen Adhesion Inhibition Assay

This assay directly measures the ability of LNFP V to prevent pathogen attachment to host cells.

Methodology:

-

Cell Culture: Grow a relevant host cell line (e.g., intestinal epithelial cells like Caco-2 or HT-29) to confluence in a multi-well plate.

-

Pathogen Preparation: Culture the pathogen of interest (e.g., E. coli, Salmonella, Campylobacter) and label it with a fluorescent dye (e.g., FITC) or use a strain expressing a fluorescent protein (e.g., GFP).

-

Inhibition: Pre-incubate the labeled pathogens with varying concentrations of LNFP V or a control oligosaccharide for a defined period.

-

Infection: Add the pathogen-oligosaccharide mixture to the host cell monolayer and incubate to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent bacteria.

-

Quantification: Lyse the host cells and quantify the number of adherent bacteria by plating serial dilutions and counting colony-forming units (CFUs). Alternatively, for fluorescently labeled bacteria, quantify the fluorescence intensity using a plate reader or fluorescence microscopy.

-

Data Analysis: Calculate the percentage of inhibition of adhesion at each LNFP V concentration compared to the control.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to quantify the binding affinity and kinetics between LNFP V and a pathogen's adhesin.

Methodology:

-

Chip Preparation: Immobilize the purified pathogen adhesin (lectin) onto a sensor chip.

-

Analyte Injection: Flow different concentrations of LNFP V over the sensor chip surface.

-

Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of LNFP V binding to the immobilized adhesin.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: Prepare solutions of the purified pathogen adhesin in the calorimeter cell and LNFP V in the injection syringe, both in the same buffer.

-

Titration: Inject small aliquots of the LNFP V solution into the adhesin solution while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat-per-injection peaks and fit the data to a binding model to determine the binding stoichiometry (n), binding affinity (KA), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Glycan Array Analysis

Glycan arrays allow for the high-throughput screening of LNFP V against a wide range of pathogen lectins or whole pathogens.

Methodology:

-

Array Fabrication: Covalently immobilize LNFP V and a library of other glycans onto a microarray slide.

-

Binding: Incubate the array with a fluorescently labeled pathogen lectin or whole pathogen.

-

Washing: Wash the array to remove unbound protein/pathogen.

-

Detection: Scan the array with a fluorescence scanner to detect and quantify binding to each glycan spot.

-

Data Analysis: Analyze the fluorescence intensities to determine the binding specificity and relative affinity of the lectin/pathogen for LNFP V compared to other glycans.

Visualizing Molecular Interactions and Experimental Workflows

To facilitate a deeper understanding of the complex processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Mechanism of pathogen adhesion inhibition by LNFP V.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Immunomodulatory Potential of Fucosylated Oligosaccharides

While direct evidence for the immunomodulatory effects of LNFP V is currently limited, studies on its isomers, LNFP I and LNFP III, provide valuable insights into potential mechanisms.

-

LNFP I: Has been shown to decrease the proliferation of mononuclear cells and reduce the production of pro-inflammatory cytokines like IL-12 and IFN-γ, while increasing the anti-inflammatory cytokine IL-10.

-

LNFP III: This isomer has demonstrated significant immunomodulatory activity. It can drive the alternative activation of antigen-presenting cells (APCs) towards a Th2-type anti-inflammatory response. This process has been shown to be dependent on clathrin-mediated endocytosis. Furthermore, the Erk-Ap1 signaling pathway appears to be a key mediator of LNFP III's effects on both inflammatory and metabolic pathways.

These findings suggest that LNFP V, as a fucosylated oligosaccharide, may also possess immunomodulatory properties. Future research should investigate its effects on immune cell activation, cytokine production, and the signaling pathways involved.

Caption: Proposed immunomodulatory pathway of LNFP III.

Future Directions and Therapeutic Potential

The study of this compound in host-pathogen interactions is a promising area of research with significant therapeutic potential. Key future directions include:

-

Broad-Spectrum Anti-Adhesive Screening: Evaluating the inhibitory activity of LNFP V against a wide range of clinically relevant bacterial and viral pathogens.

-

Mechanistic Studies: Elucidating the precise molecular interactions and signaling pathways involved in LNFP V-mediated effects on both pathogens and host cells.

-

In Vivo Studies: Utilizing animal models to assess the efficacy of LNFP V in preventing and treating infections.

-

Gut Microbiota Modulation: Investigating the impact of LNFP V on the composition and function of the gut microbiome.

-

Synergistic Effects: Exploring the potential for LNFP V to act synergistically with other HMOs or antimicrobial agents.

The development of LNFP V as a novel anti-infective agent, either as a standalone therapeutic or as a functional food ingredient, holds promise for combating infectious diseases, particularly in vulnerable populations such as infants and the elderly.

Conclusion

This compound represents an intriguing and underexplored component of the human milk glycome. While direct evidence for its role in host-pathogen interactions is still emerging, the detailed understanding of its structural isomer's interaction with a bacterial lectin, coupled with the known anti-infective properties of fucosylated oligosaccharides, strongly suggests a significant biological function. The experimental protocols and conceptual frameworks outlined in this guide provide a roadmap for future research aimed at unlocking the full therapeutic potential of this fascinating molecule. As our understanding of the intricate interplay between HMOs, the host, and pathogens deepens, LNFP V is poised to become a key player in the development of novel strategies to prevent and treat infectious diseases.

An In-depth Technical Guide to Lacto-N-fucopentaose V Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose V (LNFPV) is a pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). While direct receptor binding studies on LNFPV are limited in publicly available literature, the extensive research on its structural isomers, particularly Lacto-N-fucopentaose I (LNFPI), II (LNFPII), and III (LNFPIII), provides a strong foundation for understanding its potential biological roles and receptor interactions. This guide summarizes the known interactions of these related fucosylated HMOs with various receptors, details the experimental protocols for studying such interactions, and visualizes the associated signaling pathways. The insights presented herein are aimed at guiding future research and drug development efforts centered on LNFPV and other fucosylated glycans.

Introduction to this compound and its Structural Analogs

This compound is a neutral human milk oligosaccharide. The intricate structures of HMOs, including their fucosylated variants, are believed to play crucial roles in infant development, immunity, and gut health. Fucosylated HMOs, in particular, are known to act as prebiotics, anti-adhesive antimicrobials, and modulators of the immune system. Their biological functions are primarily mediated through specific interactions with glycan-binding proteins (lectins) on the surface of host cells and pathogens.

The structural isomers of LNFPV, namely LNFPI, LNFPII, and LNFPIII, have been more extensively studied, providing valuable insights into the potential receptor targets and biological activities of LNFPV.

Quantitative Data on Receptor Binding of Lacto-N-fucopentaose Analogs

| Oligosaccharide | Receptor/Binding Protein | Cell Type | Reported Interaction/Effect |

| Lacto-N-fucopentaose II (LNFPII) | E-selectin, L-selectin | Animal lectins | Potent ligand binding.[1] |

| Natural Killer Cell Receptor (NKR-P1) | Natural Killer Cells | Ligand binding.[1] | |

| Lacto-N-fucopentaose III (LNFPIII) | DC-SIGN (a C-type lectin) | Dendritic Cells | Interference with HIV binding.[2] |

| SIGNR-1 (mouse homolog of DC-SIGN) | Antigen-Presenting Cells | Receptor-mediated internalization.[3] | |

| CD14/TLR4 | Macrophages | Activation of ERK-dependent anti-inflammatory signaling.[2] | |

| Fucosylated HMOs (General) | C-type lectin receptors (e.g., DC-SIGN) | Macrophages, Dendritic Cells | Binding and potential modulation of immune responses.[4] |

Experimental Protocols for Studying Glycan-Receptor Interactions

The investigation of this compound receptor binding would employ a range of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Glycan Microarray Analysis

This high-throughput technique allows for the screening of LNFPV against a large panel of lectins and other proteins to identify potential binding partners.

Methodology:

-

Array Fabrication: this compound, often chemically synthesized with a linker, is covalently immobilized onto a functionalized glass slide surface. A variety of other glycans are also printed to serve as controls and for comparative analysis.

-

Protein Incubation: The glycan array is incubated with a solution containing the fluorescently labeled protein of interest (e.g., a lectin, antibody, or viral protein).

-

Washing: Unbound protein is removed through a series of washing steps.

-

Detection: The array is scanned using a fluorescence microarray scanner to detect spots where the labeled protein has bound to the immobilized glycans.

-

Data Analysis: The fluorescence intensity of each spot is quantified to determine the binding affinity of the protein to each glycan on the array.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Methodology:

-

Ligand Immobilization: A sensor chip is functionalized with a surface to which this compound (the ligand) is covalently attached.

-

Analyte Injection: A solution containing the potential binding partner (the analyte, e.g., a purified receptor protein) is flowed over the sensor chip surface.

-

Association and Dissociation: The binding of the analyte to the immobilized LNFPV causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The flow of a buffer solution over the chip allows for the measurement of the dissociation of the complex.

-

Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (K_d), a measure of binding affinity, is calculated as k_off / k_on.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters of the interaction.

Methodology:

-